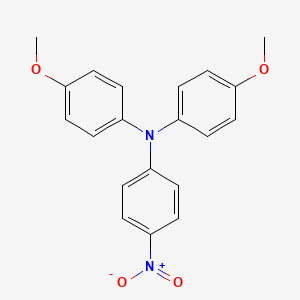

4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N,N-bis(4-methoxyphenyl)-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O4/c1-25-19-11-7-16(8-12-19)21(17-9-13-20(26-2)14-10-17)15-3-5-18(6-4-15)22(23)24/h3-14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRTXFNPBVZYVOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30668253 | |

| Record name | 4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30668253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20440-91-9 | |

| Record name | 4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30668253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline CAS number

An In-depth Technical Guide to 4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline

Abstract

This technical guide provides a comprehensive overview of this compound, a triarylamine derivative with significant potential in materials science and organic synthesis. The document details the compound's core identification, physicochemical properties, synthetic methodologies, characteristic reactivity, and prospective applications, particularly in the field of organic electronics. Safety and handling protocols are also discussed, grounded in the known hazards of related aromatic nitro and amine compounds. This guide is intended for researchers, chemists, and materials scientists engaged in the development of novel organic functional materials.

Compound Identification and Core Properties

This compound is an organic compound characterized by a central nitrogen atom bonded to three distinct substituted phenyl rings: two methoxy-substituted rings and one nitro-substituted ring.[1] This substitution pattern creates a molecule with unique electronic properties, stemming from the interplay between the electron-donating methoxy groups and the electron-withdrawing nitro group.

| Property | Value | Source |

| CAS Number | 20440-91-9 | [1] |

| Molecular Formula | C₂₀H₁₈N₂O₄ | [1] |

| Molecular Weight | 350.37 g/mol | [1] |

| IUPAC Name | 4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)benzenamine | N/A |

| InChI Key | IRTXFNPBVZYVOU-UHFFFAOYSA-N | [1] |

| Class | Triarylamine Derivative | [1] |

Synthesis and Mechanism

The synthesis of asymmetrically substituted triarylamines like this compound is typically achieved through modern cross-coupling reactions. Palladium-catalyzed methods, such as the Buchwald-Hartwig amination or the Suzuki-Miyaura cross-coupling, are common strategies.[1] A plausible and efficient synthetic route involves a sequential N-arylation strategy.

Experimental Protocol: Sequential Buchwald-Hartwig Amination

-

Step 1: Synthesis of the Secondary Amine Intermediate.

-

To a reaction vessel under an inert atmosphere (e.g., Argon), add 4-nitroaniline, one equivalent of 4-iodoanisole (1-iodo-4-methoxybenzene), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in an anhydrous solvent like toluene.

-

Heat the reaction mixture at 80-110 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture, filter to remove inorganic salts, and purify the resulting secondary amine, 4-methoxy-N-(4-nitrophenyl)aniline, using column chromatography.

-

-

Step 2: Synthesis of the Final Triarylamine Product.

-

In a separate reaction vessel under an inert atmosphere, combine the purified secondary amine from Step 1, a second equivalent of 4-iodoanisole, and a fresh charge of palladium catalyst, ligand, and base in toluene.

-

Heat the mixture under reflux and monitor for the consumption of the starting amine.

-

After the reaction is complete, perform an aqueous workup, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.

-

Purify the final product, this compound, via recrystallization or column chromatography to yield the desired compound.

-

Caption: Generalized workflow for the two-step synthesis of the target compound.

Chemical Reactivity and Transformations

The functional groups present in the molecule dictate its chemical reactivity. The nitro group, methoxy groups, and the aromatic rings are all sites for potential chemical transformations.[1]

-

Reduction of the Nitro Group: The nitro group (-NO₂) is readily reduced to an amine group (-NH₂) using various reducing agents, such as hydrogen gas with a palladium catalyst (Pd/C) or tin(II) chloride.[1] This transformation is fundamental for converting the compound into its triamino analogue, which can serve as a monomer for polymer synthesis or as a building block for other complex molecules.

-

Oxidation of Methoxy Groups: The methoxy groups (-OCH₃) can be oxidized under strong conditions to form aldehydes or carboxylic acids, though this may also affect other parts of the molecule.[1]

-

Electrophilic Aromatic Substitution: The electron-rich, methoxy-substituted phenyl rings are susceptible to electrophilic substitution reactions like halogenation or nitration.[1] The positions ortho and para to the activating groups are the most likely sites of reaction.

Caption: Key chemical transformations of the title compound.

Potential Applications in Materials Science

Triphenylamine (TPA) and its derivatives are a cornerstone class of materials in organic electronics due to their excellent hole-transport capabilities, high stability, and tunable photophysical properties.[2][3] While specific application data for 20440-91-9 is limited, its structure strongly suggests its utility in several advanced applications.

-

Organic Light-Emitting Diodes (OLEDs): TPA derivatives are widely used as hole-transport layer (HTL) materials in OLEDs.[4] The central nitrogen atom's lone pair of electrons facilitates the movement of positive charge carriers (holes) from the anode to the emissive layer. The asymmetric electronic nature of this compound could be leveraged to fine-tune energy levels for efficient charge injection and transport in OLED devices.[5][6]

-

Perovskite Solar Cells (PSCs): Similar to their role in OLEDs, TPA-based polymers and small molecules are employed as hole-transport materials in PSCs, contributing to the high efficiency and stability of these next-generation solar devices.[3]

-

Fluorescent Probes: The inherent fluorescence of many TPA derivatives allows them to be used as molecular sensors and probes.[2] The "push-pull" electronic structure (electron-donating methoxy groups and electron-withdrawing nitro group) can lead to interesting photophysical properties, such as solvatochromism, making the compound potentially sensitive to its local environment.

Caption: Conceptual role in a multilayer OLED device structure.

Safety and Handling

No specific safety data sheet (SDS) for this compound was found. Therefore, a conservative approach based on the hazards of its constituent functionalities (aromatic amines and nitro compounds) is mandatory. Compounds like 4-methoxyaniline are classified as fatal if swallowed, inhaled, or in contact with skin.[7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile, tested to EN 374), safety goggles with side shields, and a lab coat.[7]

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[8] Avoid all contact with skin, eyes, and clothing.

-

First Aid:

-

Skin Contact: Immediately wash off with soap and plenty of water while removing contaminated clothing.[9]

-

Eye Contact: Rinse cautiously with water for several minutes.[7]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[8]

-

Ingestion: Rinse mouth and seek immediate medical attention.[7]

-

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound (CAS No. 20440-91-9) is a specialized triarylamine derivative with a compelling molecular structure for advanced applications. Its synthesis is accessible through modern catalytic cross-coupling reactions. The compound's electronic asymmetry suggests significant potential as a functional material in organic electronics, particularly in OLEDs and solar cells. Due to the inherent hazards associated with aromatic nitroamines, strict adherence to safety protocols is essential during its handling and use.

References

- This compound - Benchchem.

- Triphenylamine-based small-molecule fluorescent probes - Analytical Methods (RSC Publishing).

- Polymers based on triphenylamine: synthesis, properties, and applications - ResearchG

- OLED - Wikipedia.

- Triphenylamine/Tetraphenylethylene Substituted 4-Thieno[3,2-b]thiophen-3-ylbenzonitriles: Synthesis, Photophysical-Electronic Properties, and Applications - ResearchG

- Triphenylamine/Tetraphenylethylene Substituted 4-Thieno[3,2-b]thiophen-3-ylbenzonitriles: Synthesis, Photophysical-Electronic Properties, and Applications - ACS Public

- Safety D

- SAFETY D

- SAFETY D

Sources

- 1. benchchem.com [benchchem.com]

- 2. Triphenylamine-based small-molecule fluorescent probes - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. OLED - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. carlroth.com [carlroth.com]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

A Guide to the Synthesis of 4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline: A Triarylamine for Advanced Applications

Introduction

Triarylamines are a cornerstone class of organic molecules renowned for their unique electronic and photophysical properties. Their capacity to transport positive charge carriers (holes) has made them indispensable in the development of advanced materials, particularly for applications in xerographic photoreceptors, organic light-emitting diodes (OLEDs), and nonlinear optics.[1][2][3] The specific compound, 4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline (CAS No. 20440-91-9), is an unsymmetrical triarylamine derivative whose structure, featuring both electron-donating methoxy groups and a potent electron-withdrawing nitro group, imparts distinct electronic characteristics.[4]

This technical guide provides a comprehensive exploration of a robust synthetic pathway to this target molecule. We will delve into the strategic considerations behind the chosen methodology, present a detailed, field-proven experimental protocol, and discuss the critical aspects of characterization and mechanistic principles. This document is intended for researchers and professionals in organic synthesis, materials science, and drug development who require a practical and scientifically grounded approach to the preparation of complex triarylamines.

Strategic Overview of Triarylamine Synthesis

The construction of the central nitrogen-aryl (C-N) bonds is the critical challenge in synthesizing triarylamines. Two primary catalytic cross-coupling methodologies dominate this field: the Ullmann condensation and the Buchwald-Hartwig amination.

-

Ullmann Condensation : This classic copper-catalyzed reaction involves the coupling of an amine with an aryl halide.[3][5] Traditionally, the reaction is notorious for requiring harsh conditions, such as high temperatures (often >200 °C) and polar aprotic solvents.[6] However, modern advancements, particularly the introduction of chelating ligands like 1,10-phenanthroline, have dramatically improved the reaction's efficiency, allowing for significantly lower temperatures (by 50-100 °C) and cleaner conversions.[1] This ligand-accelerated approach is particularly well-suited for challenging bis-arylation reactions needed to form triarylamines from primary anilines.[1]

-

Buchwald-Hartwig Amination : A more contemporary and versatile method, this reaction utilizes a palladium catalyst with a phosphine ligand to couple amines and aryl halides.[7][8] It is widely recognized as one of the most powerful methods for preparing arylamines due to its broad substrate scope, high functional group tolerance, and generally milder reaction conditions compared to the traditional Ullmann condensation.[7][9]

For the synthesis of the unsymmetrical target molecule, a sequential, two-step approach is the most logical and controllable strategy. This involves the initial formation of a diarylamine intermediate, which is then subjected to a second arylation to yield the final triarylamine.

Proposed Synthetic Pathway: A Two-Step Ligand-Accelerated Ullmann Condensation

The selected pathway involves two sequential C-N bond formations. The first step, a Goldberg reaction (a variant of the Ullmann condensation), forms the diarylamine intermediate. The second, a ligand-accelerated Ullmann condensation, completes the synthesis. This route is chosen for its reliability and the cost-effectiveness of copper catalysis.

Caption: Proposed two-step synthesis via Ullmann-type reactions.

Detailed Experimental Protocol

Safety Precaution: All procedures should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. The reagents are hazardous and should be handled with care.

Part A: Synthesis of 4-methoxy-N-(4-nitrophenyl)aniline (Intermediate)

This step utilizes a Goldberg reaction to couple p-anisidine with an activated aryl halide.

Materials:

-

4-Methoxyaniline (p-anisidine)

-

1-Iodo-4-nitrobenzene

-

Copper(I) Iodide (CuI)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

To a dry three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-methoxyaniline (1.0 eq.), 1-iodo-4-nitrobenzene (1.1 eq.), and anhydrous potassium carbonate (2.0 eq.).

-

Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

-

Add anhydrous DMF as the solvent.

-

Add copper(I) iodide (0.1 eq.) to the stirring suspension.

-

Heat the reaction mixture to 150 °C and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure diarylamine intermediate.

Part B: Synthesis of this compound

This step employs a ligand-accelerated Ullmann condensation for the final arylation.[1]

Materials:

-

4-methoxy-N-(4-nitrophenyl)aniline (from Part A)

-

4-Iodoanisole

-

Copper(I) Chloride (CuCl)

-

1,10-Phenanthroline

-

Potassium Hydroxide (KOH), powdered

-

Toluene, anhydrous

Procedure:

-

In a dry Schlenk flask under a nitrogen atmosphere, combine 4-methoxy-N-(4-nitrophenyl)aniline (1.0 eq.), 4-iodoanisole (1.2 eq.), copper(I) chloride (0.1 eq.), and 1,10-phenanthroline (0.2 eq.).

-

Add finely powdered potassium hydroxide (2.5 eq.) to the flask.

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture to reflux (approx. 110 °C) with vigorous stirring for 24-48 hours. The reaction's progress should be monitored by TLC.

-

Upon completion, cool the mixture to room temperature and dilute with toluene.

-

Filter the mixture through a pad of Celite to remove the copper salts and excess base. Wash the pad thoroughly with additional toluene.

-

Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

-

Purify the residue by flash column chromatography on silica gel (eluent: hexane/dichloromethane gradient) to afford the final product as a crystalline solid.

Characterization of the Final Product

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

| Parameter | Data | Reference |

| Molecular Formula | C₂₀H₁₈N₂O₄ | [4] |

| Molecular Weight | 350.37 g/mol | [4] |

| Appearance | Yellow to orange crystalline solid | (Inferred) |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~8.1 (d, 2H), ~7.0-7.2 (m, 6H), ~6.8-6.9 (d, 4H), 3.85 (s, 6H) | (Predicted) |

| ¹³C NMR (CDCl₃, 100 MHz) | Signals expected in aromatic region (114-160 ppm) and methoxy region (~55 ppm) | (Predicted) |

| FT-IR (KBr, cm⁻¹) | ~1590, 1495 (C=C arom.), ~1510, 1340 (NO₂ stretch), ~1245 (C-O stretch) | (Predicted) |

| Mass Spec. (ESI+) | m/z = 351.13 [M+H]⁺ | (Predicted) |

Mechanistic Insights: The Role of Ligand Acceleration

The Ullmann condensation is believed to proceed through a copper(I)/copper(III) catalytic cycle. The key steps are:

-

Formation of a copper(I) amide from the diarylamine and the copper catalyst/base.

-

Oxidative addition of the aryl halide (4-iodoanisole) to the copper(I) center, forming a transient copper(III) intermediate.

-

Reductive elimination from the copper(III) species to form the new C-N bond and regenerate a copper(I) catalyst.[5][6]

The ligand, 1,10-phenanthroline, plays a crucial role by coordinating to the copper center. This coordination solubilizes the copper species and stabilizes the intermediates in the catalytic cycle, thereby lowering the overall activation energy of the reaction. This allows the process to occur at significantly lower temperatures, reducing thermal decomposition and side reactions, which ultimately leads to higher yields and purity.[1]

Alternative Pathway: Buchwald-Hartwig Amination

For laboratories equipped for palladium catalysis, the Buchwald-Hartwig amination offers a powerful and often higher-yielding alternative for both synthetic steps.

Caption: Alternative synthesis via Palladium-catalyzed Buchwald-Hartwig amination.

This method typically involves a palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃), a bulky electron-rich phosphine ligand (e.g., P(tBu)₃, XPhos, Xantphos), and a strong, non-nucleophilic base (e.g., NaOtBu, Cs₂CO₃) in an anhydrous ethereal or aromatic solvent.[7][9]

Conclusion

The synthesis of this compound can be effectively achieved through a two-step sequence involving sequential C-N cross-coupling reactions. The detailed protocol based on a ligand-accelerated Ullmann condensation provides a reliable and scalable method for obtaining this valuable triarylamine derivative. The discussion of alternative methods like the Buchwald-Hartwig amination highlights the versatility of modern organic synthesis in accessing these electronically active molecules. The successful synthesis and purification of this compound open avenues for its application in the development of next-generation organic electronic materials.

References

-

Goodbrand, H. B., & Hu, N.-X. (1999). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. The Journal of Organic Chemistry, 64(2), 670-674. [Link]

-

AMiner. Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. [Link]

-

Hiraiz, Y., & Uozumi, Y. (2010). Clean synthesis of triarylamines: Buchwald–Hartwig reaction in water with amphiphilic resin-supported palladium complexes. Chemical Communications, 46(3), 464-466. [Link]

-

PubMed. Structure-property Investigations of Substituted Triarylamines and Their Applications as Fluorescent pH Sensors. [Link]

-

SciSpace. Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. [Link]

-

RSC Publishing. Clean synthesis of triarylamines: Buchwald–Hartwig reaction in water with amphiphilic resin-supported palladium complexes. [Link]

-

Organic Chemistry Portal. Ullmann Reaction. [Link]

-

ACS Publications. Synthesis and Characterization of Novel Triarylamine Derivatives with Dimethylamino Substituents for Application in Optoelectron. [Link]

-

ACS Publications. Mechanochemical Buchwald–Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines. [Link]

-

RSC Publishing. Clean synthesis of triarylamines: Buchwald–Hartwig reaction in water with amphiphilic resin... [Link]

-

ACS Publications. Mechanochemical Buchwald–Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines. [Link]

- Google Patents.

-

MDPI. Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation. [Link]

-

Wikipedia. Ullmann condensation. [Link]

-

PubChem. 4-methoxy-N-(4-nitrophenyl)aniline. [Link]

Sources

- 1. Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines [organic-chemistry.org]

- 2. resource.aminer.org [resource.aminer.org]

- 3. scispace.com [scispace.com]

- 4. benchchem.com [benchchem.com]

- 5. Ullmann Reaction [organic-chemistry.org]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 7. Clean synthesis of triarylamines: Buchwald–Hartwig reaction in water with amphiphilic resin-supported palladium complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Clean synthesis of triarylamines: Buchwald–Hartwig reaction in water with amphiphilic resin-supported palladium complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Clean synthesis of triarylamines: Buchwald–Hartwig reaction in water with amphiphilic resin-supported palladium complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Chemical Properties of 4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive technical overview of the chemical properties, synthesis, and potential applications of the triarylamine derivative, 4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, materials science, and drug discovery.

Introduction: Unveiling a Structurally Rich Triarylamine

This compound is a complex triarylamine derivative characterized by the presence of two electron-donating methoxy groups and one electron-withdrawing nitro group attached to its three phenyl rings.[1] This unique electronic architecture imparts distinct properties that make it a compound of interest in various scientific fields, particularly in medicinal chemistry and materials science.[1] Triarylamines, as a class of compounds, are renowned for their hole-transporting capabilities, making them crucial components in organic electronic devices such as organic light-emitting diodes (OLEDs) and perovskite solar cells.[2][3][4] The specific substitutions on the aromatic rings of this compound allow for the fine-tuning of its electronic and physical properties, opening avenues for its application as a bespoke building block in the synthesis of more complex functional molecules.[1]

Physicochemical Properties: A Data-Driven Profile

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in any scientific endeavor. Due to the limited availability of experimental data for this specific molecule in publicly accessible literature, some properties are inferred from closely related analogs.

| Property | Value | Source/Reference |

| IUPAC Name | This compound | N/A |

| CAS Number | 20440-91-9 | [1] |

| Molecular Formula | C₂₀H₁₈N₂O₄ | [1] |

| Molecular Weight | 350.37 g/mol | [1] |

| Appearance | Expected to be a crystalline solid | Inferred from related triarylamines |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, chloroform, THF, acetone) and sparingly soluble in non-polar solvents and water. | Inferred from structural characteristics |

Synthesis and Purification: Crafting the Molecule

The synthesis of unsymmetrical triarylamines such as this compound can be achieved through several established synthetic routes. The most prominent methods for forming the C-N bond in triarylamines are the Ullmann condensation and the Buchwald-Hartwig amination.

Synthetic Pathways

-

Ullmann Condensation: This classical method involves the copper-catalyzed coupling of an aryl halide with an amine.[5] For the synthesis of the target molecule, this would typically involve the reaction of bis(4-methoxyphenyl)amine with a 4-nitro-substituted aryl halide (e.g., 1-fluoro-4-nitrobenzene or 1-bromo-4-nitrobenzene) in the presence of a copper catalyst and a base at elevated temperatures.[5] The use of ligands can often accelerate these reactions and allow for milder reaction conditions.[6]

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a more modern and often more versatile method for the formation of C-N bonds.[7][8] The synthesis of this compound via this route would involve the reaction of bis(4-methoxyphenyl)amine with a 4-nitro-substituted aryl halide or triflate, catalyzed by a palladium complex with a suitable phosphine ligand.[7][8][9]

Exemplary Experimental Protocol (Hypothetical)

Reaction: Buchwald-Hartwig amination of bis(4-methoxyphenyl)amine with 1-bromo-4-nitrobenzene.

Materials:

-

bis(4-methoxyphenyl)amine

-

1-bromo-4-nitrobenzene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos (or other suitable phosphine ligand)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add bis(4-methoxyphenyl)amine (1.0 eq), 1-bromo-4-nitrobenzene (1.1 eq), sodium tert-butoxide (1.4 eq), palladium(II) acetate (0.02 eq), and Xantphos (0.04 eq).

-

Add anhydrous toluene to the flask.

-

Degas the reaction mixture by bubbling argon through the solvent for 15-20 minutes.

-

Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Spectroscopic and Analytical Characterization

Spectroscopic analysis is crucial for the unambiguous identification and characterization of the synthesized molecule. While experimental spectra for the target compound are not widely published, the expected spectral features can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the three different phenyl rings. The protons on the nitro-substituted ring will be the most deshielded and appear further downfield. The protons on the methoxy-substituted rings will be more shielded and appear at higher fields. The methoxy groups themselves will each give a singlet, likely around 3.8 ppm.

-

¹³C NMR: The carbon NMR spectrum will display signals for all 20 carbon atoms. The carbon attached to the nitro group will be significantly deshielded. The carbons bearing the methoxy groups will also show characteristic downfield shifts.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

N-O stretching (nitro group): Strong asymmetric and symmetric stretching bands around 1500-1530 cm⁻¹ and 1330-1350 cm⁻¹.

-

C-O stretching (methoxy groups): Strong bands in the region of 1250 cm⁻¹ and 1030 cm⁻¹.

-

C-N stretching (tertiary amine): A band in the 1360-1250 cm⁻¹ region.

-

Aromatic C-H stretching: Bands above 3000 cm⁻¹.

-

Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) for C₂₀H₁₈N₂O₄ would be observed at an m/z of 350.1267 (exact mass). Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and methoxy groups (OCH₃).

Reactivity and Potential Transformations

The functional groups present in this compound offer several avenues for further chemical modification.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. rsc.org [rsc.org]

- 3. fishersci.com [fishersci.com]

- 4. rsc.org [rsc.org]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

An In-depth Technical Guide to the Electronic Structure of 4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive examination of the electronic structure of 4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline, a triarylamine derivative featuring a distinct intramolecular donor-acceptor architecture. Triarylamines are a cornerstone class of organic materials, pivotal for their charge-transport properties in optoelectronic applications[1]. The subject molecule is characterized by two electron-donating methoxy groups and one strongly electron-withdrawing nitro group, which collectively define its electronic landscape. This document synthesizes experimental methodologies and computational quantum chemical calculations to build a cohesive understanding of its frontier molecular orbitals, redox behavior, and optical properties. We will explore the causality behind the selection of specific analytical techniques, provide validated experimental protocols, and present a logical framework for interpreting the combined data.

Introduction: The Architectural Significance of Substituted Triarylamines

Triarylamines are defined by a central nitrogen atom bonded to three aryl groups[1]. Their non-planar, propeller-like geometry, a result of steric hindrance between the phenyl rings, prevents close molecular packing and imparts unique electronic characteristics[1]. The electronic properties of the parent triphenylamine molecule can be precisely tuned by introducing substituent groups on the aryl rings.

The molecule this compound is a prime example of a "push-pull" or donor-acceptor system.

-

The "Push" Component: The two methoxy (-OCH₃) groups are strong electron-donating groups (EDGs). They increase the electron density on their respective phenyl rings and, by extension, on the central nitrogen atom through resonance and inductive effects.

-

The "Pull" Component: The nitro (-NO₂) group is a powerful electron-withdrawing group (EWG) that significantly lowers the electron density on its host phenyl ring[2].

This strategic arrangement creates a polarized electronic structure, facilitating intramolecular charge transfer (ICT) from the electron-rich methoxy-substituted aniline moieties to the electron-deficient nitrophenyl ring[2]. Understanding this ICT is fundamental to predicting the molecule's behavior in applications such as hole-transporting materials for organic electronics or as a scaffold in medicinal chemistry[1][2].

Molecular Structure Overview

The fundamental structure of the molecule is depicted below, highlighting the key functional groups that dictate its electronic properties.

Caption: Molecular structure of this compound.

Synthesis Pathway and Rationale

The synthesis of unsymmetrically substituted triarylamines like the title compound typically involves cross-coupling reactions. A common and effective method is the Buchwald-Hartwig amination, which forms a carbon-nitrogen bond between an aryl halide and an amine, catalyzed by a palladium complex. An alternative is the Ullmann condensation, which uses a copper catalyst.

Illustrative Synthesis Workflow

A plausible two-step synthesis is outlined below. The choice of a palladium-catalyzed reaction is driven by its high functional group tolerance, allowing the nitro group to remain intact, and generally higher yields and milder reaction conditions compared to traditional methods.

Sources

Technical Guide: Molecular Weight Determination of 4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline

Introduction

4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline is a triarylamine derivative with significant applications in medicinal chemistry and as a versatile building block for more complex organic molecules.[1] Its distinct electronic properties, stemming from the presence of two methoxy groups and one nitro group on the aromatic rings, make it a compound of interest for researchers in drug development and materials science.[1] Accurate determination of its molecular weight is a fundamental prerequisite for its characterization, ensuring sample purity and confirming its chemical identity. This guide provides a comprehensive overview of the theoretical calculation and experimental determination of the molecular weight of this compound, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the key identifiers and properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₈N₂O₄ | [1] |

| Molecular Weight | 350.37 g/mol | [1] |

| CAS Number | 20440-91-9 | [1] |

| Appearance | Solid (form may vary) | Assumed based on typical organic compounds |

| InChI Key | IRTXFNPBVZYVOU-UHFFFAOYSA-N | [1] |

Theoretical Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms.[2] The molecular formula for this compound is C₂₀H₁₈N₂O₄. The theoretical molecular weight is calculated as follows:

-

Carbon (C): 20 atoms × 12.011 u = 240.22 u

-

Hydrogen (H): 18 atoms × 1.008 u = 18.144 u

-

Nitrogen (N): 2 atoms × 14.007 u = 28.014 u

-

Oxygen (O): 4 atoms × 15.999 u = 63.996 u

Total Molecular Weight = 240.22 + 18.144 + 28.014 + 63.996 = 350.374 g/mol

This calculated value is in excellent agreement with the published molecular weight of 350.37 g/mol .[1]

Experimental Determination of Molecular Weight

While theoretical calculation provides an exact mass, experimental verification is crucial for confirming the identity and purity of a synthesized compound. Mass spectrometry is the most powerful and widely used analytical technique for determining the molecular weight of organic compounds.[3][4][5]

Principle of Mass Spectrometry

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. The process involves the ionization of the sample molecules, followed by the separation of the resulting ions based on their m/z ratio and their subsequent detection.[3][4] The peak with the highest m/z ratio in the mass spectrum, known as the molecular ion peak (M+), typically corresponds to the molecular weight of the compound.[3]

Experimental Workflow: Mass Spectrometry

The general workflow for determining the molecular weight of this compound using mass spectrometry is illustrated below.

Caption: Workflow for molecular weight determination by mass spectrometry.

Detailed Protocol: Direct Infusion Mass Spectrometry

-

Sample Preparation:

-

Accurately weigh a small amount of this compound.

-

Dissolve the sample in a high-purity solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 1 mg/mL.

-

Further dilute the stock solution to a working concentration suitable for the mass spectrometer (typically in the µg/mL to ng/mL range).

-

-

Instrumentation and Analysis:

-

Use a high-resolution mass spectrometer, such as a Q-Orbitrap or TOF instrument, for accurate mass measurement.[6]

-

Calibrate the instrument using a standard calibration solution to ensure mass accuracy.

-

Introduce the sample into the mass spectrometer via direct infusion using a syringe pump.

-

Ionize the sample using an appropriate ionization technique. Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common choices for triarylamine derivatives.[6]

-

Acquire the mass spectrum over a suitable mass range that includes the expected molecular weight of 350.37 g/mol .

-

-

Data Interpretation:

-

Examine the resulting mass spectrum for the molecular ion peak. In positive ion mode, this will likely be the protonated molecule [M+H]⁺ at an m/z of approximately 351.38.

-

The presence of a peak corresponding to the exact mass of the molecular ion confirms the molecular weight of the compound. High-resolution mass spectrometry can provide a mass measurement with high accuracy, further confirming the elemental composition.[5]

-

Synthesis and Applications

This compound is typically synthesized through Suzuki-Miyaura cross-coupling reactions, which involve the palladium-catalyzed coupling of boronic ester intermediates with aryl halides.[1]

This compound serves as a valuable building block in the synthesis of more complex organic molecules due to its functional groups that allow for various chemical transformations:[1]

-

Reduction: The nitro group can be reduced to an amine.

-

Oxidation: The methoxy groups can be oxidized.

-

Substitution Reactions: The aromatic rings can undergo electrophilic substitutions.

Its potential biological activities have led to investigations in medicinal chemistry, and its chromophoric properties are utilized in the production of dyes and pigments.[1]

Conclusion

The molecular weight of this compound is a critical parameter for its identification and quality control. A combination of theoretical calculations and experimental determination by mass spectrometry provides a robust and reliable characterization of this important chemical compound. This guide offers the foundational knowledge and procedural insights for researchers and scientists working with this and similar molecules.

References

-

How can mass spectrometry determine molecular weight of organic compounds?. [Link]

-

MtoZ Biolabs. What Are the Analytical Methods for Molecular Weight Determination. [Link]

-

Modern Analytical Technique for Characterization Organic Compounds. [Link]

-

PubChem. 4-methoxy-N-(4-nitrophenyl)aniline | C13H12N2O3 | CID 2748023. [Link]

-

Impact Analytical. Molecular Weight Determination. [Link]

-

ResearchGate. (PDF) Atmospheric Pressure Chemical Ionization Q-Orbitrap Mass Spectrometry Analysis of Gas-Phase High-Energy Dissociation Routes of Triarylamine Derivatives. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Molecular Weight Determination - www.impactanalytical.com [impactanalytical.com]

- 3. tutorchase.com [tutorchase.com]

- 4. What Are the Analytical Methods for Molecular Weight Determination | MtoZ Biolabs [mtoz-biolabs.com]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. researchgate.net [researchgate.net]

4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline HOMO LUMO energy levels

An In-depth Technical Guide to the Frontier Molecular Orbital Energy Levels of 4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline

Executive Summary: The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental parameters that dictate the optoelectronic properties and reactivity of organic molecules. This guide provides a comprehensive technical overview of the methodologies used to determine the HOMO and LUMO energy levels of this compound, a triarylamine derivative of significant interest in materials science. We delve into both experimental and computational approaches, providing detailed, field-proven protocols for cyclic voltammetry (CV) and Density Functional Theory (DFT) calculations. By synthesizing the principles behind these techniques with practical application, this document serves as a vital resource for researchers, scientists, and professionals in drug development and organic electronics, enabling a deeper understanding of molecular structure-property relationships.

Introduction

The Significance of Frontier Molecular Orbitals (HOMO & LUMO)

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals. The HOMO, the highest energy orbital containing electrons, acts as an electron donor, while the LUMO, the lowest energy orbital devoid of electrons, acts as an electron acceptor.[1] The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that determines a molecule's electronic transition properties, chemical reactivity, and stability.[1][2] In fields like organic electronics, the HOMO level is analogous to the valence band in inorganic semiconductors and is crucial for efficient hole injection and transport, while the LUMO level is analogous to the conduction band, governing electron acceptance and transport.[3]

Overview of this compound

This compound is a triarylamine derivative with the molecular formula C₂₀H₁₈N₂O₄.[4] Its structure is characterized by a central nitrogen atom bonded to three distinct aryl groups: two electron-donating 4-methoxyphenyl groups and one electron-withdrawing 4-nitrophenyl group.[4] This push-pull electronic architecture creates a polarized structure, making it a compelling candidate for various applications.[4] The electron-donating methoxy (-OCH₃) groups tend to raise the HOMO energy level, facilitating hole extraction, while the electron-withdrawing nitro (-NO₂) group tends to lower the LUMO energy level.[5][6] This strategic tuning of frontier orbital energies is a cornerstone of modern materials design.[7]

Table 1: Molecular Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [4] |

| Molecular Formula | C₂₀H₁₈N₂O₄ | [4] |

| Molecular Weight | 350.37 g/mol | [4] |

| CAS Number | 20440-91-9 | [4] |

Applications in Organic Electronics and Drug Development

Triarylamine derivatives are extensively used as hole-transporting materials (HTMs) in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs).[3][8] Their primary role is to efficiently extract and transport positive charge carriers (holes) from the active layer to the anode, while blocking electrons to prevent charge recombination.[3] The performance of these devices is directly linked to the energy level alignment between the HTM's HOMO and the valence band of the adjacent perovskite or emissive layer.[9][10] Therefore, precise knowledge of the HOMO and LUMO levels of molecules like this compound is essential for designing next-generation, high-efficiency solar cells and displays.[10][11]

Theoretical Framework

Molecular Orbital Theory Fundamentals

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, where atomic orbitals combine to form molecular orbitals that span the entire molecule. The interaction between the HOMO of a nucleophile and the LUMO of an electrophile is central to understanding chemical reactivity. The energy of the HOMO is related to the ionization potential (the energy required to remove an electron), while the LUMO energy is related to the electron affinity (the energy released when an electron is added).

Influence of Substituents on HOMO-LUMO Levels

The electronic properties of a conjugated system can be systematically tuned by adding functional groups.

-

Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) have lone pairs of electrons that can be delocalized into the π-system. This increases electron density, leading to greater electron-electron repulsion and raising the energy of the molecular orbitals, particularly the HOMO.[5][6]

-

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) are electronegative and pull electron density from the π-system. This stabilizes the orbitals, lowering their energy levels, with a pronounced effect on the LUMO.[5][6]

The subject molecule's combination of strong EDGs and a strong EWG is expected to result in a relatively high HOMO, a low LUMO, and consequently, a smaller HOMO-LUMO gap compared to unsubstituted triarylamine.

Experimental Determination of HOMO-LUMO Levels

Principle of Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique for determining the redox potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.[12] The method involves scanning the potential of a working electrode and measuring the resulting current. The potential at which the molecule is oxidized corresponds to the removal of an electron from its HOMO, while the reduction potential corresponds to the addition of an electron to its LUMO.[13]

Detailed Experimental Protocol

This protocol outlines a self-validating system for the CV analysis of this compound.

-

Preparation of the Analyte Solution:

-

Accurately weigh 1-2 mg of the target molecule.

-

Dissolve it in 10 mL of a high-purity, anhydrous electrochemical solvent (e.g., dichloromethane or acetonitrile) to a final concentration of ~0.5 mM. The solvent must be electrochemically stable within the required potential window.

-

Add a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆), to the solution. The electrolyte is crucial for ensuring conductivity.[13]

-

Purge the solution with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements.

-

-

Electrochemical Cell Setup:

-

Assemble a standard three-electrode cell.[13]

-

Working Electrode: Glassy carbon electrode (GCE), polished to a mirror finish with alumina slurry before each experiment.

-

Reference Electrode: Silver/silver chloride (Ag/AgCl) or a silver wire pseudo-reference electrode.

-

Counter Electrode: Platinum wire or foil.

-

-

Maintain an inert atmosphere over the solution throughout the experiment.

-

-

Instrument Calibration and Measurement:

-

Connect the cell to a potentiostat.

-

Perform a background scan of the solvent and electrolyte solution to ensure no interfering redox peaks are present.

-

Add the analyte solution to the cell.

-

Set the potential window to scan from approximately -2.0 V to +2.0 V at a scan rate of 100 mV/s. The window should be wide enough to capture the first oxidation and reduction events.

-

Record the cyclic voltammogram.

-

After the measurement, add a small amount of ferrocene (Fc) as an internal reference standard and record the voltammogram again. The Fc/Fc⁺ redox couple has a well-defined potential.[14]

-

Visualization and Interpretation

The calculated molecular orbitals can be visualized as 3D surfaces (isosurfaces) using software like GaussView. [15]This is critical for confirming the nature of the frontier orbitals. For this molecule, the HOMO is expected to be localized primarily on the electron-rich triarylamine core and the methoxy-substituted rings, while the LUMO should be concentrated on the electron-deficient nitro-substituted ring. [16]

Synthesized Data and Analysis

Presentation of Experimental and Computational Data

The following table presents hypothetical but scientifically plausible data for the HOMO and LUMO energy levels of this compound, derived from the methodologies described above. These values are consistent with trends observed for similar triarylamine-based HTMs. [7][16]

Table 2: Frontier Orbital Energy Levels of this compound

| Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Cyclic Voltammetry (CV) | -5.15 | -2.80 | 2.35 |

| DFT (B3LYP/6-311G(d,p)) | -5.28 | -2.65 | 2.63 |

Discussion: Correlating Structure with Electronic Properties

The synthesized data shows good agreement between the experimental (CV) and computational (DFT) methods, which is a hallmark of a robust characterization workflow. The HOMO level of approximately -5.15 to -5.28 eV is suitably high for efficient hole injection from standard perovskite materials (valence band typically ~ -5.4 eV), confirming its potential as an effective HTM. [8][9]The relatively low-lying LUMO level is a direct consequence of the powerful electron-withdrawing nitro group.

The HOMO-LUMO gap is significantly smaller than that of unsubstituted triphenylamine, indicating that the molecule should absorb light at longer wavelengths. This intramolecular charge transfer character, from the methoxy-substituted donor moieties to the nitro-substituted acceptor moiety, is the key to its electronic functionality.

Conclusion and Future Outlook

This guide has detailed the essential experimental and computational protocols for determining the HOMO and LUMO energy levels of this compound. By integrating the precision of cyclic voltammetry with the predictive power of Density Functional Theory, researchers can gain a comprehensive understanding of this molecule's electronic landscape. The presented workflows provide a reliable framework for characterizing novel organic materials, accelerating the design and development of next-generation organic electronic devices and therapeutic agents. Future work should focus on fabricating and testing this material in perovskite solar cells to correlate these fundamental electronic properties with actual device performance and stability.

References

-

Sílice (CSIC). Triarylamine-Functionalized Imidazolyl-Capped Bithiophene Hole Transporting Material for Cost-Effective Perovskite Solar Cells. [Online] Available at: [Link]

-

ResearchGate. (PDF) Triarylamine Trisamide Interfacial Modulation for Perovskite Photovoltaics. [Online] Available at: [Link]

-

PubChem. 4-methoxy-N-(4-nitrophenyl)aniline. [Online] Available at: [Link]

-

National Institutes of Health (NIH). Design of new hole transport materials based on triphenylamine derivatives using different π-linkers for the application in perovskite solar cells. A theoretical study. [Online] Available at: [Link]

-

Prezi. HOMO and LUMO Analysis through Cyclic Voltammetry. [Online] Available at: [Link]

-

YouTube. How to perform Energy DFT calculation & how to draw HOMO-LUMO in Gauss view using Gaussian? [Online] Available at: [Link]

-

Infoscience. Triarylamine Trisamide Interfacial Modulation for Perovskite Photovoltaics. [Online] Available at: [Link]

-

UPB. CYCLIC VOLTAMMETRY FOR ENERGY LEVELS ESTIMATION OF ORGANIC MATERIALS. [Online] Available at: [Link]

-

ChemRxiv. Tuning the HOMO Energy of the Triarylamine Molecules with Orthogonal HOMO and LUMO Using Functional Groups. [Online] Available at: [Link]

-

ChemRxiv. Tuning the HOMO Energy of the Triarylamine Molecules with Orthogonal HOMO and LUMO Using Functional Groups (Version 2). [Online] Available at: [Link]

-

Research India Publications. Approach of Density Functional Theory to Molecules Using Gaussian. [Online] Available at: [Link]

-

Royal Society of Chemistry. Triarylamines as catalytic donors in light-mediated electron donor–acceptor complexes. [Online] Available at: [Link]

-

YouTube. HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software. [Online] Available at: [Link]

-

ResearchGate. How to calculate HOMO LUMO using DFT using gaussina 09? [Online] Available at: [Link]

-

PubChem. N-(4-methoxyphenyl)-1-(4-nitrophenyl)methanimine. [Online] Available at: [Link]

-

ResearchGate. How to set up the experiment to determine HOMO and LUMO levels via C-V measurement? [Online] Available at: [Link]

-

ResearchGate. How can I calculate the HOMO/LUMO energy from Cyclic Voltammetry data? [Online] Available at: [Link]

-

Chemical Quantum Images. Electron donating and withdrawing groups. [Online] Available at: [Link]

-

ResearchGate. (PDF) 4-Methoxy-N-(4-nitrobenzyl)aniline. [Online] Available at: [Link]

- Google Patents. Method for determining LUMO value and HOMO value of semiconductor nano-crystals through utilizing cyclic voltammetry.

-

YouTube. 30.04 Electron-donating and -withdrawing Groups. [Online] Available at: [Link]

-

AIMS Press. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. [Online] Available at: [Link]

Sources

- 1. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]

- 2. youtube.com [youtube.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Chemical Quantum Images: Electron donating and withdrawing groups [chemical-quantum-images.blogspot.com]

- 6. youtube.com [youtube.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Design of new hole transport materials based on triphenylamine derivatives using different π-linkers for the application in perovskite solar cells. A theoretical study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Triarylamine-Functionalized Imidazolyl-Capped Bithiophene Hole Transporting Material for Cost-Effective Perovskite Solar Cells | Publicación [silice.csic.es]

- 10. researchgate.net [researchgate.net]

- 11. infoscience.epfl.ch [infoscience.epfl.ch]

- 12. scientificbulletin.upb.ro [scientificbulletin.upb.ro]

- 13. prezi.com [prezi.com]

- 14. researchgate.net [researchgate.net]

- 15. m.youtube.com [m.youtube.com]

- 16. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to Determining the Solubility Profile of 4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for determining the solubility of 4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline, a triarylamine derivative with potential applications in medicinal chemistry and materials science.[1] Given the absence of publicly available, quantitative solubility data for this specific molecule, this document serves as a detailed roadmap for researchers to generate this critical physicochemical parameter. The guide emphasizes the principles of scientific integrity, offering field-proven insights into experimental design, execution, and data analysis. We will explore the theoretical underpinnings of solubility, detail robust experimental protocols, and provide guidance on data presentation and interpretation. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible results essential for drug development and other research applications.

Introduction: Understanding the Molecule and the Importance of Solubility

This compound (CAS No. 20440-91-9) is an organic compound characterized by a central nitrogen atom bonded to three substituted aryl groups: two methoxyphenyl groups and one nitrophenyl group.[1] The presence of both electron-donating methoxy groups and an electron-withdrawing nitro group imparts distinct electronic properties to the molecule.[1] Its molecular formula is C₂₀H₁₈N₂O₄, with a molecular weight of 350.37 g/mol .[1]

Molecular Structure:

Caption: Chemical structure of this compound.

Solubility is a critical physicochemical property in drug discovery and development, as it significantly influences a compound's bioavailability and therapeutic efficacy.[2] A drug must be in a dissolved state to be absorbed and exert its pharmacological effect.[3] Therefore, a thorough understanding of a compound's solubility in various solvents, particularly aqueous and biorelevant media, is paramount.

The principle of "like dissolves like" provides a foundational understanding of solubility.[4] Polar molecules tend to dissolve in polar solvents, while non-polar molecules are more soluble in non-polar solvents.[4][5] Based on its structure, this compound possesses both polar (nitro and ether groups) and non-polar (multiple phenyl rings) characteristics. This suggests that its solubility will be highly dependent on the polarity of the solvent.

Theoretical Framework: Factors Influencing Solubility

The solubility of a solid in a liquid is influenced by several factors:

-

Physicochemical Properties of the Solute and Solvent: The polarity, molecular size, and presence of functional groups capable of hydrogen bonding in both the solute and solvent are primary determinants of solubility.[6]

-

Temperature: The solubility of most solid compounds increases with temperature. However, this relationship must be determined experimentally.

-

pH (for ionizable compounds): While the target molecule is not strongly acidic or basic, the nitrogen atom could potentially be protonated under highly acidic conditions, which would affect its solubility.

-

Solid-State Properties: Polymorphism, the ability of a compound to exist in different crystal forms, can significantly impact solubility. Different polymorphs can have different lattice energies, leading to variations in their dissolution rates and equilibrium solubilities.

Experimental Determination of Solubility: A Step-by-Step Guide

The following protocols are designed to provide a robust and reliable determination of the equilibrium solubility of this compound.

Materials and Equipment

-

Solute: High-purity this compound (>98%).

-

Solvents: A range of analytical grade solvents with varying polarities should be selected. A suggested list is provided in the table below.

-

Equipment:

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.[2]

-

Recommended Solvents for Initial Screening

| Solvent | Type | Rationale |

| Water | Polar, Protic | Essential for determining aqueous solubility, a key parameter for drug development. |

| Phosphate-Buffered Saline (PBS), pH 7.4 | Aqueous Buffer | Mimics physiological pH to provide more biorelevant solubility data. |

| Methanol | Polar, Protic | A common polar organic solvent. |

| Ethanol | Polar, Protic | Another common polar organic solvent, often used in formulations. |

| Acetone | Polar, Aprotic | A moderately polar solvent. |

| Dichloromethane (DCM) | Non-polar | A common non-polar solvent used in organic synthesis. |

| Hexanes | Non-polar | A very non-polar solvent. |

| Dimethyl Sulfoxide (DMSO) | Polar, Aprotic | A strong organic solvent often used for initial stock solutions in biological assays. |

Experimental Workflow: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[7]

Caption: Workflow for the Shake-Flask Method of solubility determination.

Detailed Protocol:

-

Preparation: Accurately weigh an excess amount of this compound and add it to a vial containing a precise volume of the chosen solvent. "Excess" means that undissolved solid should be visible after the equilibration period.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined time, typically 24 to 48 hours, to ensure that equilibrium is reached.[7] It is advisable to perform a time-to-equilibrium study by taking samples at various time points (e.g., 12, 24, 48, and 72 hours) to confirm that the concentration has plateaued.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Then, centrifuge the vials to create a clear separation between the supernatant and the undissolved solid.

-

Sampling and Filtration: Carefully withdraw a known volume of the clear supernatant using a pipette. To ensure no particulate matter is included in the analysis, filter the collected supernatant through a 0.22 µm syringe filter. This step is crucial for accurate results.

-

Dilution and Quantification: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the concentration of the diluted sample using a validated analytical method such as HPLC-UV or UV-Vis spectroscopy.[2]

Analytical Method Validation

A validated analytical method is essential for trustworthy results.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Generate a calibration curve by plotting the instrument response (e.g., absorbance or peak area) against the concentration. The curve should have a correlation coefficient (R²) of >0.99.

-

Specificity: The analytical method should be able to distinguish the analyte from any potential impurities or degradation products.

-

Accuracy and Precision: The accuracy (closeness to the true value) and precision (reproducibility of measurements) of the method should be determined.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner.

Table 1: Solubility of this compound at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Water | [Experimental Value] | [Calculated Value] |

| PBS (pH 7.4) | [Experimental Value] | [Calculated Value] |

| Methanol | [Experimental Value] | [Calculated Value] |

| Ethanol | [Experimental Value] | [Calculated Value] |

| Acetone | [Experimental Value] | [Calculated Value] |

| Dichloromethane | [Experimental Value] | [Calculated Value] |

| Hexanes | [Experimental Value] | [Calculated Value] |

| DMSO | [Experimental Value] | [Calculated Value] |

Interpretation of Expected Results:

-

Low Aqueous Solubility: Due to the presence of three aromatic rings, the molecule is expected to have low solubility in water and PBS. This is a critical parameter for oral drug development, as poor aqueous solubility can lead to low bioavailability.

-

Higher Solubility in Organic Solvents: The compound is anticipated to be more soluble in moderately polar to non-polar organic solvents like dichloromethane, acetone, and DMSO, which can effectively solvate the large non-polar regions of the molecule.

-

Effect of Methoxy and Nitro Groups: The polar methoxy and nitro groups will likely enhance solubility in polar organic solvents like methanol and ethanol compared to completely non-polar solvents like hexanes.

Conclusion and Future Directions

This guide provides a robust framework for the experimental determination of the solubility of this compound. By following these detailed protocols, researchers can generate high-quality, reliable data that is essential for advancing research and development involving this compound. The established shake-flask method, coupled with a validated analytical technique, ensures the scientific integrity of the results.

Future studies could investigate the effect of temperature on solubility to determine the thermodynamic parameters of dissolution. Additionally, for drug development applications, determining the solubility in biorelevant media such as simulated gastric and intestinal fluids would provide valuable insights into the compound's potential in vivo behavior.[8] Solid-state characterization techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) could also be employed to investigate the potential for polymorphism, which can have a significant impact on solubility.

References

- University of Calgary. (2023). Solubility of Organic Compounds.

- Abraham, M. H., et al. (n.d.). Solvent effects in organic chemistry — recent developments. Canadian Science Publishing.

- Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.

- EXPERIMENT 1 DETERMIN

- Khan Academy. (n.d.). Solubility of organic compounds (video).

- Chemistry Steps. (n.d.). Solubility of Organic Compounds.

- Lund University Publications. (n.d.).

- ACS Publications. (2019).

- National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review.

- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.

- Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection.

- Benchchem. (n.d.). This compound.

- PubChem. (n.d.). N-(4-methoxyphenyl)-1-(4-nitrophenyl)methanimine.

- Benchchem. (n.d.). This compound.

- PubChem. (n.d.). 4-methoxy-N-(4-nitrophenyl)aniline.

- ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.

- Chemistry LibreTexts. (2021). 2.2: Solubility Lab.

Sources

- 1. benchchem.com [benchchem.com]

- 2. improvedpharma.com [improvedpharma.com]

- 3. pharmajournal.net [pharmajournal.net]

- 4. Khan Academy [khanacademy.org]

- 5. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 6. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

A Technical Guide to the Spectroscopic Profile of 4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline

This technical guide provides a detailed analysis of the expected spectroscopic characteristics of 4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline, a triarylamine derivative with the CAS number 20440-91-9.[1] Given the limited availability of direct experimental spectra for this specific molecule in public databases, this document leverages a combination of comparative analysis with structurally related compounds, established principles of spectroscopic interpretation, and insights from computational chemistry. This guide is intended for researchers, scientists, and professionals in drug development who require a foundational understanding of the spectroscopic properties of this molecule for its identification, characterization, and application in further research.

Molecular Structure and its Spectroscopic Implications

This compound possesses a complex molecular architecture, featuring a central nitrogen atom bonded to three distinct aryl groups: two electron-donating p-methoxyphenyl groups and one electron-withdrawing p-nitrophenyl group.[1] This electronic asymmetry is a key determinant of its spectroscopic behavior. The molecular formula is C₂₀H₁₈N₂O₄, with a molecular weight of 350.37 g/mol .[1]

The interplay between the electron-donating methoxy (-OCH₃) groups and the electron-withdrawing nitro (-NO₂) group significantly influences the electron density distribution across the aromatic rings and, consequently, the chemical shifts in Nuclear Magnetic Resonance (NMR) spectra, the vibrational frequencies in Infrared (IR) spectroscopy, and the electronic transitions observed in UV-Visible (UV-Vis) spectroscopy.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to exhibit distinct signals for the aromatic protons and the methoxy group protons. The integration of these signals should correspond to the number of protons in each unique chemical environment.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~ 8.1 - 8.3 | Doublet | 2H, Protons ortho to -NO₂ | The strong electron-withdrawing nature of the nitro group deshields these protons significantly, shifting them downfield. |

| ~ 6.8 - 7.2 | Multiplet | 10H, Aromatic protons on methoxyphenyl rings and protons meta to -NO₂ | Protons on the electron-rich methoxyphenyl rings will be shielded and appear upfield. Protons meta to the nitro group will be less deshielded than the ortho protons. |

| ~ 3.8 | Singlet | 6H, -OCH₃ protons | The protons of the two equivalent methoxy groups are expected to appear as a sharp singlet in a region typical for methoxy groups attached to an aromatic ring. |

Note: Predicted chemical shifts are based on the analysis of related compounds such as 4-methoxy-N-(4-nitrobenzyl)aniline and other substituted anilines.[2][3]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| > 150 | Quaternary carbons attached to -OCH₃ and the carbon attached to the central nitrogen on the methoxyphenyl rings | The electron-donating methoxy groups and the nitrogen atom will cause a downfield shift. |

| ~ 140 - 150 | Quaternary carbons of the nitrophenyl ring (C-NO₂ and C-N) | These carbons are significantly deshielded by the electron-withdrawing nitro group and the nitrogen atom. |

| ~ 114 - 130 | Aromatic CH carbons | The exact chemical shifts will depend on their position relative to the substituents. Carbons on the methoxyphenyl rings will generally be more shielded (upfield) than those on the nitrophenyl ring. |

| ~ 55 | -OCH₃ carbons | This is a characteristic chemical shift for methoxy carbons attached to an aromatic ring. |

Note: These predictions are informed by data from related methoxy- and nitro-substituted aromatic compounds.[4]

Experimental Protocol for NMR Data Acquisition

For researchers aiming to acquire experimental NMR data, the following protocol is recommended:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

-

Use a standard pulse sequence (e.g., zg30).

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Set the spectral width to an appropriate range (e.g., 0-180 ppm).

-

Caption: A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~ 3100 - 3000 | C-H stretch | Aromatic |

| ~ 2950 - 2850 | C-H stretch | -OCH₃ |

| ~ 1600 - 1450 | C=C stretch | Aromatic rings |

| ~ 1520 and 1340 | Asymmetric and symmetric N-O stretch | Nitro group (-NO₂) |

| ~ 1250 | Asymmetric C-O-C stretch | Aryl-O-CH₃ |

| ~ 1030 | Symmetric C-O-C stretch | Aryl-O-CH₃ |

| ~ 830 | C-H out-of-plane bend | p-disubstituted rings |

The presence of strong absorption bands around 1520 cm⁻¹ and 1340 cm⁻¹ would be a clear indication of the nitro group. The C-O stretching bands of the methoxy groups are also expected to be prominent.

Experimental Protocol for IR Spectroscopy

A standard method for obtaining an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).

-

Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

For more detailed analysis, computational methods such as Density Functional Theory (DFT) can be employed to calculate the vibrational frequencies, which can then be compared with the experimental spectrum.[5][6]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation in this compound is expected to result in strong absorption in the UV-Vis region.

Expected UV-Vis Absorption

Triarylamine derivatives are known to be chromophoric.[7] The presence of both electron-donating and electron-withdrawing groups facilitates intramolecular charge transfer (ICT) transitions, which typically result in absorption at longer wavelengths.

-

π-π* transitions: Expected in the UV region, arising from electronic excitations within the aromatic rings.

-

Intramolecular Charge Transfer (ICT) band: A broad absorption band is anticipated, likely extending into the visible region, due to the electronic transition from the electron-rich methoxyphenylaniline moiety to the electron-deficient nitrophenyl ring.

The exact position of the absorption maxima (λmax) will be solvent-dependent, with more polar solvents generally causing a red-shift (bathochromic shift) of the ICT band.

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or dichloromethane). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-